1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile
Overview
Description
1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H7ClN2. It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 5-position and a nitrile group at the 1-position of the cyclopropane ring.
Preparation Methods
The synthesis of 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or dihalocarbene in the presence of a suitable catalyst.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide, under appropriate reaction conditions.
Chlorination: The chlorine atom can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as polymers and coatings.
Biological Studies: It is employed in biological research to study its effects on various biological pathways and systems.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile can be compared with similar compounds, such as:
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile:
1-(5-Iodopyridin-2-yl)cyclopropane-1-carbonitrile: The iodine atom can alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHYHPLFWJCKAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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